4-Oxocyclohexane-1-sulfonyl chloride
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Overview
Description
4-Oxocyclohexane-1-sulfonyl chloride is a chemical compound with the molecular formula C₆H₉ClO₃S and a molecular weight of 196.65 g/mol . It is characterized by the presence of a sulfonyl chloride group attached to a cyclohexanone ring. This compound is primarily used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-oxocyclohexane-1-sulfonyl chloride typically involves the chlorination of 4-oxocyclohexanesulfonic acid. This reaction is carried out using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) as chlorinating agents under controlled conditions . The reaction is usually performed in an inert atmosphere to prevent moisture from interfering with the process.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: 4-Oxocyclohexane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form sulfonamides.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids.
Reduction Reactions: It can be reduced to form the corresponding sulfonyl hydrides.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines and alcohols, typically under basic conditions.
Oxidation Reactions: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) are employed.
Major Products Formed:
Sulfonamides: Formed from substitution reactions with amines.
Sulfonic Acids: Resulting from oxidation reactions.
Sulfonyl Hydrides: Produced through reduction reactions.
Scientific Research Applications
4-Oxocyclohexane-1-sulfonyl chloride is utilized in various scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the modification of biomolecules for studying biological processes.
Medicine: It is employed in the development of pharmaceuticals, particularly in the synthesis of sulfonamide-based drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-oxocyclohexane-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives. The compound can interact with nucleophilic sites on biomolecules, resulting in the modification of their structure and function .
Comparison with Similar Compounds
4-Oxocyclohexane-1-sulfonic acid: Similar structure but lacks the chloride group.
Cyclohexanesulfonyl chloride: Lacks the ketone group present in 4-oxocyclohexane-1-sulfonyl chloride.
Tosyl chloride: Contains a toluene ring instead of a cyclohexane ring.
Uniqueness: this compound is unique due to the presence of both a sulfonyl chloride group and a ketone group on the cyclohexane ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
4-oxocyclohexane-1-sulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO3S/c7-11(9,10)6-3-1-5(8)2-4-6/h6H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJOOLKIYFVIJNU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00717343 |
Source
|
Record name | 4-Oxocyclohexane-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00717343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262409-43-7 |
Source
|
Record name | 4-Oxocyclohexane-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00717343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-oxocyclohexane-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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